molecular formula C16H20O3 B11944677 3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione CAS No. 51037-16-2

3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione

Cat. No.: B11944677
CAS No.: 51037-16-2
M. Wt: 260.33 g/mol
InChI Key: SLLYQMXCKAECGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione is primarily used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione is unique due to its complex structure and specific applications in early discovery research. Its rarity and specialized use make it distinct from other similar compounds .

Properties

CAS No.

51037-16-2

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydrophenanthro[9,10-c]furan-1,3-dione

InChI

InChI=1S/C16H20O3/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(18)19-15/h11-14H,1-8H2

InChI Key

SLLYQMXCKAECGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3CCCCC3C4C(C2C1)C(=O)OC4=O

Origin of Product

United States

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